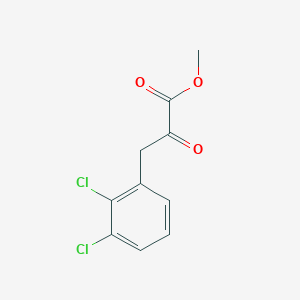
cis-1,2,5-Trimethylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1,2,5-Trimethylpiperidin-4-one: is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. This compound is particularly notable for its structural features, which include a piperidine ring substituted with three methyl groups at the 1, 2, and 5 positions, and a ketone group at the 4 position. These structural characteristics make it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2,5-Trimethylpiperidin-4-one can be achieved through several methods. One common approach involves the reaction of aminocrotonyl ester with appropriate reagents under controlled conditions. The process typically requires careful stereochemical analysis to ensure the desired cis configuration is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves optimizing the reaction conditions to maximize yield and purity. For example, the use of vinylacetylene in the synthesis process has been explored, although it presents challenges due to its availability and environmental concerns . Modern methods focus on using alternative reagents and catalysts to improve efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions: cis-1,2,5-Trimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized derivatives.
Reduction: Reduction reactions can modify the ketone group, leading to the formation of alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
cis-1,2,5-Trimethylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of cis-1,2,5-Trimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its role as an intermediate in drug synthesis means it can be converted into active pharmaceutical ingredients that interact with specific receptors or enzymes .
Comparación Con Compuestos Similares
1,2,5-Trimethylpiperidine: Lacks the ketone group at the 4 position.
4-Methylpiperidine: Has a single methyl group and lacks the additional methyl substitutions.
Piperidin-4-one: The parent compound without any methyl substitutions.
Uniqueness: cis-1,2,5-Trimethylpiperidin-4-one is unique due to its specific substitution pattern and the presence of the ketone group, which confer distinct chemical and biological properties. These features make it a versatile intermediate in various synthetic pathways and enhance its utility in medicinal chemistry .
Propiedades
Fórmula molecular |
C16H30N2O2 |
|---|---|
Peso molecular |
282.42 g/mol |
Nombre IUPAC |
1,2,5-trimethylpiperidin-4-one |
InChI |
InChI=1S/2C8H15NO/c2*1-6-5-9(3)7(2)4-8(6)10/h2*6-7H,4-5H2,1-3H3 |
Clave InChI |
WRECZUOKXHIPBW-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C(CN1C)C.CC1CC(=O)C(CN1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one](/img/structure/B13687483.png)


![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)







![6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687544.png)


